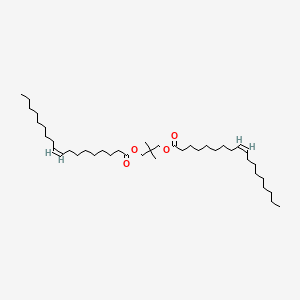

Neopentyl glycol dioleate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

42222-50-4 |

|---|---|

Molecular Formula |

C41H76O4 |

Molecular Weight |

633.0 g/mol |

IUPAC Name |

(2,2-dimethyl-3-octadec-9-enoyloxypropyl) octadec-9-enoate |

InChI |

InChI=1S/C41H76O4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39(42)44-37-41(3,4)38-45-40(43)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22H,5-18,23-38H2,1-4H3 |

InChI Key |

AMZKGJLFYCZDMJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCC=CCCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCC=CCCCCCCCC |

physical_description |

Liquid |

Origin of Product |

United States |

Foundational & Exploratory

"Neopentyl glycol dioleate synthesis mechanism"

An In-Depth Technical Guide to the Synthesis Mechanism of Neopentyl Glycol Dioleate

Abstract

This compound (NPGD) is a synthetic diester prized for its superior performance characteristics, including high thermal and oxidative stability, a low pour point, and excellent biodegradability.[1][2][3] These properties make it an invaluable component in a wide range of applications, from high-performance lubricants and metalworking fluids to emollients in personal care products.[1][4][5][6] This guide provides a comprehensive examination of the core chemical principles governing the synthesis of NPGD, focusing on the prevalent Fischer-Speier esterification mechanism. It delves into a comparative analysis of catalytic systems, kinetic parameters, and process optimization strategies. Furthermore, this document presents a detailed, field-proven experimental protocol, complete with post-synthesis purification and product characterization methodologies, to provide researchers and development professionals with a thorough understanding of both the theory and practice of NPGD production.

The Core Synthesis Mechanism: Fischer-Speier Esterification

The primary industrial route to synthesizing this compound is the direct esterification of neopentyl glycol (NPG), a diol, with two molar equivalents of oleic acid. This reaction is a classic example of Fischer-Speier esterification, an acid-catalyzed process that involves the reaction of a carboxylic acid with an alcohol.[2][3][7]

The mechanism is reversible and proceeds through several distinct steps, which are repeated for both hydroxyl groups on the NPG molecule:

-

Catalyst-Mediated Carbonyl Activation: The reaction is initiated by the protonation of the carbonyl oxygen of an oleic acid molecule by an acid catalyst (e.g., H₂SO₄). This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[7]

-

Nucleophilic Attack by Neopentyl Glycol: A primary alcohol group from the neopentyl glycol molecule acts as a nucleophile, attacking the activated carbonyl carbon of the oleic acid.

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a protonated oxonium ion, which quickly resolves into a neutral tetrahedral intermediate.

-

Water Elimination: One of the hydroxyl groups in the intermediate is protonated by the acidic medium, forming a good leaving group (H₂O). The subsequent elimination of a water molecule and the reformation of the carbonyl double bond yields a protonated ester.

-

Deprotonation and Catalyst Regeneration: A base (such as water or another alcohol molecule) deprotonates the carbonyl group, yielding the final ester product (initially the monoester, neopentyl glycol monooleate) and regenerating the acid catalyst.

To achieve the desired diester, this entire sequence is repeated on the second hydroxyl group of the neopentyl glycol monooleate intermediate. A critical aspect of this synthesis is the management of the chemical equilibrium. The reaction produces one molecule of water for each ester linkage formed. According to Le Châtelier's principle, the continuous removal of this water byproduct is essential to drive the reaction forward and achieve a high conversion rate to the diester product. Industrially, this is often accomplished through azeotropic distillation using a water-entraining solvent like toluene.[2][8]

Caption: Figure 1: Fischer-Speier Esterification Mechanism for NPGD

A Comparative Analysis of Catalytic Systems

The choice of catalyst is a determining factor in the efficiency, selectivity, and environmental impact of NPGD synthesis. The available systems can be broadly categorized into three classes.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous Acid | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TSA)[2][8] | High activity, low cost | Corrosive, difficult to separate, generates acidic waste, potential for side reactions[2][9] |

| Heterogeneous Solid Acid | Ion-exchange resins (Amberlyst, Dowex), Supported acids (ZnO/SiO₂)[2][8][9] | Easily separable and reusable, less corrosive, cleaner process[2][9] | Potentially lower activity, higher initial cost, mass transfer limitations |

| Enzymatic (Biocatalyst) | Immobilized lipases (e.g., Novozym® 435)[2][10] | High selectivity, mild reaction conditions, environmentally friendly ("green"), minimal byproducts[2][10] | High cost, potential for deactivation, generally slower reaction rates[10] |

While homogeneous catalysts have been traditionally used due to their high reactivity, the industry is increasingly shifting towards heterogeneous and enzymatic catalysts to align with green chemistry principles, which emphasize waste reduction and process safety.[2]

Optimizing Reaction Parameters for Maximum Yield

Achieving high yield and purity in NPGD synthesis requires precise control over several key experimental variables. The interplay between these factors dictates the reaction kinetics and overall process efficiency.

| Parameter | Typical Range / Condition | Rationale & Causality |

| Molar Ratio (Oleic Acid:NPG) | 2:1 (Stoichiometric) to slight excess of oleic acid[2][11] | A 2:1 ratio is required to form the diester. A slight excess of the acid can help drive the reaction to completion, compensating for any potential side reactions or losses. |

| Catalyst Concentration | 1.0 - 5.0 wt% (relative to total reactants)[2][9][11] | Sufficient catalyst is needed to ensure a practical reaction rate. However, excessive amounts can increase side reactions and complicate the purification process. |

| Temperature | 130 - 170 °C (Acid Catalysis)[11][12] 50 - 70 °C (Enzymatic)[2][10] | Higher temperatures increase the reaction rate but can also promote undesirable side reactions like dehydration or oxidation. Enzymatic catalysis operates at milder temperatures, preserving the integrity of the biocatalyst and substrates. |

| Water Removal | Continuous azeotropic distillation[2][8][9] | As an equilibrium-limited reaction, the removal of the water byproduct is paramount to shift the equilibrium towards the product side, thereby maximizing the yield of the diester. |

| Reaction Time | 4 - 5 hours (Acid Catalysis)[2][8][11] | The time is determined by the point at which the theoretical amount of water has been collected or when the acid value of the mixture drops to a target level, indicating near-complete conversion of the carboxylic acid. |

Detailed Experimental Protocol: Acid-Catalyzed Synthesis

This section provides a step-by-step methodology for the laboratory-scale synthesis of this compound using p-toluenesulfonic acid (p-TSA) as a catalyst and toluene as an azeotropic agent.

4.1 Materials & Equipment

-

Reactants: Neopentyl glycol (NPG), Oleic Acid (technical grade or higher)

-

Catalyst: p-Toluenesulfonic acid (p-TSA)

-

Solvent: Toluene

-

Neutralizing Agent: 5% (w/v) aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Washing Agent: Saturated Sodium Chloride (brine) solution

-

Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄)

-

Equipment: Round-bottom flask (e.g., 1 L), heating mantle with magnetic stirrer, Dean-Stark trap, reflux condenser, separatory funnel, rotary evaporator.

4.2 Synthesis Procedure

-

Reactor Charging: To a 1 L round-bottom flask, add neopentyl glycol (0.5 mol), oleic acid (1.05 mol, slight excess), p-TSA (1-2% of total reactant weight), and toluene (approx. 20-30% of total reactant volume).

-

Apparatus Assembly: Equip the flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Place the assembly in a heating mantle on a magnetic stir plate.

-

Azeotropic Reflux: Begin vigorous stirring and heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap while the toluene overflows back into the reaction flask.

-

Reaction Monitoring: Continue the reaction, maintaining a steady reflux. Monitor the progress by observing the volume of water collected in the trap. The reaction is considered complete when the collected water volume approaches the theoretical amount (1.0 mol ≈ 18 mL).

-

Reaction Cooldown: Once complete, turn off the heat and allow the mixture to cool to room temperature.

4.3 Post-Synthesis Workup and Purification

-

Catalyst Neutralization: Transfer the cooled reaction mixture to a separatory funnel. Add an equal volume of 5% NaHCO₃ solution and shake gently, venting frequently to release CO₂ gas. Separate and discard the aqueous (lower) layer. Repeat this wash until the aqueous layer is no longer acidic (test with pH paper).[2][9]

-

Washing: Wash the organic layer with an equal volume of brine solution to remove residual salts and water-soluble impurities. Separate and discard the aqueous layer.

-

Drying: Transfer the organic layer to a clean flask and add anhydrous MgSO₄. Swirl the flask until the drying agent no longer clumps, indicating that all residual water has been absorbed.

-

Solvent Removal: Filter off the drying agent. Remove the toluene solvent from the filtrate using a rotary evaporator under reduced pressure.

-

Final Product: The remaining clear, slightly viscous liquid is the crude this compound. For higher purity, vacuum distillation can be performed.

Caption: Figure 2: Experimental Workflow for NPGD Synthesis

Product Characterization and Quality Control

Confirmation of the successful synthesis and purity of the final product is achieved through a combination of analytical techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: A successful reaction is confirmed by the appearance of a strong ester carbonyl (C=O) absorption band (typically ~1740 cm⁻¹) and the disappearance of the broad hydroxyl (O-H) band from the carboxylic acid starting material.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation. Key signals in ¹H NMR include the characteristic peak for the methylene protons adjacent to the ester oxygen (-CH₂-O-C=O).[11]

-

Gas Chromatography with Flame Ionization Detection (GC-FID): This technique is used to assess the purity of the final product. It can effectively quantify the percentage of the desired diester and detect the presence of any residual starting materials (NPG, oleic acid) or the monoester intermediate.[2][11]

-

Physicochemical Tests: Standard quality control tests include measuring the final product's acid value (to ensure complete reaction of the oleic acid), viscosity index, flash point, and pour point to verify it meets specifications for its intended application.[3][11]

Conclusion

The synthesis of this compound via Fischer-Speier esterification is a well-established and robust chemical process. A deep understanding of the underlying reaction mechanism, the role of the catalyst, and the influence of key process parameters is essential for optimizing production for high yield and purity. While traditional homogeneous acid catalysts are effective, the field is progressively advancing towards more sustainable heterogeneous and enzymatic systems. The methodologies and insights presented in this guide offer a solid foundation for researchers and professionals engaged in the development and production of this versatile and high-performance synthetic ester.

References

- 1. This compound Manufacturer,Supplier,Exporter [mohiniorganics.in]

- 2. This compound | 42222-50-4 | Benchchem [benchchem.com]

- 3. Neopentylglycol Dioleate_山东瑞捷新材料_山东瑞捷新材料 [lcruijie.com]

- 4. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 5. This compound | C41H76O4 | CID 22833335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. henichemicals.com [henichemicals.com]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. Synthesis of neopentyl glycol and ethylene glycol esters by fatty acids in the presence of acidic ion exchange resin catalyst [icc.journals.pnu.ac.ir]

- 9. CN102826999B - Method for synthesizing neopentyl glycol oleate - Google Patents [patents.google.com]

- 10. Reaction strategies for the enzymatic synthesis of neopentyl glycol diheptanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Kinetic regularities of neopentyl glycol esterification with acetic and 2-ethylhexanoic acids | Chicheva | Fine Chemical Technologies [finechem-mirea.ru]

An In-depth Technical Guide to the Physicochemical Properties of Neopentyl Glycol Dioleate

Introduction: The Molecular Architecture and Functional Significance of Neopentyl Glycol Dioleate

This compound (NPGDO) is a synthetic ester that has garnered significant attention across various industrial and research sectors, most notably as a high-performance base oil for lubricants and a functional emollient in personal care formulations.[1][2][3] Its molecular structure, derived from the esterification of neopentyl glycol with two oleic acid molecules, imparts a unique combination of properties that distinguish it from conventional mineral oils and other synthetic esters.[4][5] The branched structure of the neopentyl glycol backbone provides exceptional thermal and oxidative stability, while the long, unsaturated oleic acid chains contribute to excellent lubricity and a favorable viscosity profile.[2][4] This guide provides a comprehensive overview of the core physicochemical properties of NPGDO, detailed experimental protocols for their characterization, and insights into the molecular-level features that govern its performance.

Core Physicochemical Properties

The functional efficacy of this compound in its diverse applications is a direct consequence of its distinct physicochemical characteristics. These properties, meticulously quantified, provide a predictive framework for its behavior under various operational conditions.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from various technical sources. It is important to note that slight variations in reported values can occur due to differences in purity and analytical methodologies.

| Property | Value | Units |

| CAS Number | 42222-50-4 | N/A |

| Molecular Formula | C41H76O4 | N/A |

| Molecular Weight | 633.04 | g/mol |

| Appearance | Clear, yellowish liquid | N/A |

| Density @ 25°C | 0.895 - 0.905 | g/cm³ |

| Kinematic Viscosity @ 40°C | 22 - 30 | mm²/s (cSt) |

| Kinematic Viscosity @ 100°C | 6 - 7 | mm²/s (cSt) |

| Viscosity Index | 190 - 227 | N/A |

| Acid Value | ≤ 1.5 | mg KOH/g |

| Saponification Value | 175 - 185 | mg KOH/g |

| Hydroxyl Value | ≤ 20 | mg KOH/g |

| Iodine Value | 80 - 88 | g I₂/100g |

| Pour Point | -20 to -44 | °C |

| Cloud Point | ≤ -20 | °C |

| Flash Point (C.O.C.) | ≥ 260 | °C |

| Oxidative Stability | ~177 | °C |

Structural Elucidation and Compositional Analysis: A Methodological Deep Dive

The precise characterization of this compound is paramount for quality control and for understanding its performance characteristics. A suite of analytical techniques is employed to confirm its structure, determine its purity, and identify any residual reactants or byproducts.

Diagram: Synthesis of this compound

Caption: Esterification of Neopentyl Glycol with Oleic Acid.

Spectroscopic Characterization

Principle: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different chemical bonds. For NPGDO, the key is to confirm the presence of the ester linkage and the absence of precursor hydroxyl and carboxylic acid groups.[3][4][5][13][14][15]

Experimental Protocol:

-

Sample Preparation: A small drop of this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, for transmission analysis, a thin film of the liquid can be pressed between two salt (NaCl or KBr) plates.

-

Background Spectrum: A background spectrum of the empty ATR crystal or salt plates is recorded to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Spectrum Acquisition: The sample spectrum is then recorded, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. Key peaks to identify for NPGDO include:

-

~1740 cm⁻¹ (strong): C=O stretching vibration of the ester carbonyl group. This is the most prominent and diagnostic peak.[4][5]

-

~1170 cm⁻¹ (strong): C-O stretching vibration of the ester linkage.

-

~2850-2950 cm⁻¹ (strong): C-H stretching vibrations of the aliphatic chains.

-

Absence of a broad peak at ~3200-3500 cm⁻¹: Confirms the complete consumption of the hydroxyl (-OH) groups from neopentyl glycol.

-

Absence of a broad peak at ~2500-3300 cm⁻¹: Indicates the absence of residual carboxylic acid (-COOH) from oleic acid.

-

Principle: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. It is an indispensable tool for the unambiguous structural confirmation of NPGDO.[1][4][5][16][17]

Experimental Protocol:

-

Sample Preparation: Approximately 10-20 mg of the this compound sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal reference standard (0 ppm).[1]

-

¹H NMR Acquisition: The proton NMR spectrum is acquired. Key signals for NPGDO include:

-

~5.3 ppm (multiplet): Protons of the C=C double bond in the oleic acid chains.

-

~3.8 ppm (singlet): Methylene protons (-CH₂-O) of the neopentyl glycol backbone adjacent to the ester oxygen.

-

~2.3 ppm (triplet): Methylene protons (-CH₂-C=O) alpha to the carbonyl group.

-

~0.9 ppm (singlet): Methyl protons (-CH₃) of the neopentyl glycol core.

-

~0.8-2.1 ppm (complex multiplets): Remaining aliphatic protons of the oleic acid chains.

-

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to identify all unique carbon environments. Diagnostic peaks include:

-

~173 ppm: Carbonyl carbon (C=O) of the ester.

-

~130 ppm: Carbons of the C=C double bond.

-

~69 ppm: Methylene carbons (-CH₂-O) of the neopentyl glycol backbone.

-

~34 ppm: Methylene carbon (-CH₂-C=O) alpha to the carbonyl group.

-

~22 ppm: Methyl carbons (-CH₃) of the neopentyl glycol core.

-

~14-32 ppm: Remaining aliphatic carbons.

-

Purity and Compositional Analysis

Principle: GC is a powerful technique for separating and quantifying the components of a volatile or semi-volatile mixture. It is used to assess the purity of NPGDO and to quantify any unreacted starting materials or byproducts.[4][9][18][19][20]

Experimental Protocol:

-

Sample Preparation: A dilute solution of the this compound is prepared in a suitable solvent such as hexane or isopropanol. An internal standard may be added for precise quantification.

-

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC, which is equipped with a flame ionization detector (FID).

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the differential partitioning of the components between the mobile gas phase and the stationary phase lining the column.

-

Detection and Analysis: As components elute from the column, they are detected by the FID. The retention time is used for component identification (by comparison with standards), and the peak area is proportional to the concentration of each component. A high-purity sample of NPGDO will show a single major peak at its characteristic retention time.[4]

Performance-Defining Thermal and Physical Properties: Standardized Testing Protocols

The utility of this compound, particularly in lubricant applications, is dictated by its behavior across a range of temperatures and physical conditions. Standardized test methods, such as those established by ASTM International, are crucial for ensuring consistent quality and performance.

Diagram: Lubricant Analysis Workflow

Caption: A generalized workflow for the analysis of NPGDO as a lubricant.

Viscosity and Flow Properties

Principle: This method determines the resistance to flow under gravity at a specified temperature.[21][22][23][24][25] For lubricants, viscosity is a critical parameter that influences film strength and efficiency.

Experimental Protocol:

-

Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type) and a constant temperature bath are required.

-

Procedure:

-

The sample is introduced into the viscometer and allowed to thermally equilibrate in the bath, which is maintained at a precise temperature (e.g., 40°C or 100°C).

-

The time taken for the liquid to flow between two marked points on the capillary is measured accurately.

-

The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant.

-

Principle: The pour point is the lowest temperature at which a liquid will continue to flow under prescribed conditions.[26][27][28][29] This is a crucial property for lubricants intended for use in cold environments.

Experimental Protocol:

-

Apparatus: A test jar, thermometer, and a cooling bath.

-

Procedure:

-

The sample is preheated and then cooled at a specified rate in the cooling bath.

-

At every 3°C interval, the jar is removed and tilted to see if the oil moves.

-

The lowest temperature at which movement is observed is recorded. The pour point is reported as 3°C above this temperature.[26]

-

Thermal and Oxidative Stability

Principle: The flash point is the lowest temperature at which the vapor of the substance will ignite momentarily when an ignition source is passed over it.[30][31][32] It is a critical safety parameter for handling and storage.

Experimental Protocol:

-

Apparatus: A Cleveland Open Cup apparatus, which consists of a brass cup, a heating plate, and a test flame applicator.

-

Procedure:

-

The sample is placed in the cup and heated at a slow, constant rate.

-

A small flame is passed across the surface of the liquid at regular temperature intervals.

-

The temperature at which a brief flash is observed is recorded as the flash point.

-

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of NPGDO.

Experimental Protocol:

-

Apparatus: A thermogravimetric analyzer.

-

Procedure:

-

A small, precisely weighed sample is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The instrument records the sample's mass as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.[6][7]

-

Other Important Chemical Properties

Principle: This value represents the amount of potassium hydroxide (in mg) required to saponify (hydrolyze) one gram of the ester.[33] It is an indicator of the average molecular weight of the fatty acid chains.

Experimental Protocol:

-

Procedure:

-

A known mass of the NPGDO sample is refluxed with a known excess of alcoholic potassium hydroxide solution.

-

The unreacted KOH is then titrated with a standardized acid (e.g., HCl).

-

A blank titration is also performed without the sample. The saponification value is calculated from the difference between the blank and sample titration values.

-

Principle: The acid value is the mass of potassium hydroxide (in mg) required to neutralize the free fatty acids in one gram of the sample. It is a measure of the amount of unreacted oleic acid or hydrolytic degradation.

Experimental Protocol:

-

Procedure:

-

A known mass of the NPGDO sample is dissolved in a suitable solvent mixture (e.g., ethanol/ether).

-

The solution is then titrated with a standardized solution of potassium hydroxide using a colorimetric indicator (e.g., phenolphthalein) to determine the endpoint.

-

Conclusion: A Versatile Fluid with Tailored Properties

This compound stands out as a synthetic ester with a highly desirable and tunable set of physicochemical properties. Its branched neopentyl core provides a robust defense against thermal and oxidative degradation, while the oleic acid chains ensure excellent lubricity and fluidity over a wide temperature range. The analytical methodologies detailed in this guide provide a robust framework for researchers, scientists, and drug development professionals to rigorously characterize NPGDO, ensuring its quality, and predicting its performance in demanding applications. The synergy of its molecular structure and resulting physical properties solidifies its position as a valuable component in the formulation of advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound Manufacturer,Supplier,Exporter [mohiniorganics.in]

- 3. ijesd.org [ijesd.org]

- 4. researchgate.net [researchgate.net]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Smart Oil [smart-oil.com]

- 9. iiste.org [iiste.org]

- 10. scribd.com [scribd.com]

- 11. parchem.com [parchem.com]

- 12. Neopentylglycol Dioleate_山东瑞捷新材料_山东瑞捷新材料 [lcruijie.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Semiquantitative Approach for Polyester Characterization Using Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry Approved by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. scielo.br [scielo.br]

- 20. agilent.com [agilent.com]

- 21. ASTM D445 - eralytics [eralytics.com]

- 22. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 23. tamson-instruments.com [tamson-instruments.com]

- 24. ppapco.ir [ppapco.ir]

- 25. standards.iteh.ai [standards.iteh.ai]

- 26. ASTM D97 Test Method for Pour Point | Ayalytcial [ayalytical.com]

- 27. tamson-instruments.com [tamson-instruments.com]

- 28. asistandards.com [asistandards.com]

- 29. nazhco.com [nazhco.com]

- 30. nazhco.com [nazhco.com]

- 31. petrolube.com [petrolube.com]

- 32. ASTM D92 Flash Point Testing | Pentyl Labs [pentyllabs.com]

- 33. Aquadocs Repository [aquadocs.org]

"Neopentyl glycol dioleate CAS number 42222-50-4 properties"

An In-Depth Technical Guide to Neopentyl Glycol Dioleate (CAS No. 42222-50-4)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound (NPGDO). It delves into the core physicochemical properties, synthesis methodologies, analytical characterization, and diverse applications of this versatile diester.

Introduction and Chemical Identity

This compound (CAS No. 42222-50-4) is a high-purity synthetic ester formed from the reaction of neopentyl glycol, a polyol, and oleic acid, a monounsaturated omega-9 fatty acid.[1][2] Its unique molecular structure, characterized by a sterically hindered neopentyl core, imparts exceptional thermal and oxidative stability, making it a high-performance ingredient in numerous demanding applications.[3][4]

Known chemically as 2,2-dimethyl-1,3-propanediyl dioleate, this compound is a clear, yellowish, viscous liquid at room temperature.[5][6] Its primary roles span from being a superior base fluid in biodegradable lubricants to a functional emollient in sophisticated cosmetic and personal care formulations.[1][7] Its potential as a solubilizer and emulsifier is also being explored in pharmaceutical applications.[7]

Key Identifiers:

-

IUPAC Name: [2,2-dimethyl-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate[8][9]

-

Synonyms: NPGD, 9-Octadecenoic acid (9Z)-, 2,2-dimethyl-1,3-propanediyl ester[10][11]

References

- 1. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 2. researchgate.net [researchgate.net]

- 3. This compound Manufacturer,Supplier,Exporter [mohiniorganics.in]

- 4. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Neopentylglycol Dioleate_山东瑞捷新材料_山东瑞捷新材料 [lcruijie.com]

- 7. alfa-industry.com [alfa-industry.com]

- 8. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]

- 9. This compound | C41H76O4 | CID 22833335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS#:42222-50-4 | [2,2-dimethyl-3-[(E)-octadec-9-enoyl]oxy-propyl] (E)-octadec-9-enoate | Chemsrc [chemsrc.com]

- 11. parchem.com [parchem.com]

The Biodegradability of Neopentyl Glycol Dioleate Esters: A Technical Guide for Researchers and Drug Development Professionals

Introduction: A Molecule of Contrasting Fates

Neopentyl glycol dioleate (NPGDO) is a synthetic ester prized for its excellent thermal stability, lubricity, and low volatility.[1] These properties have led to its widespread use as a base oil in high-performance lubricants, in metalworking fluids, and as an emollient and skin-conditioning agent in cosmetic formulations.[1][2] For researchers and professionals in drug development, such esters are of increasing interest as potential excipients, serving as solubility enhancers, stabilizers, or as matrices for controlled-release drug delivery systems.[3] A critical aspect of its environmental and physiological profile is its biodegradability—a complex characteristic governed by the distinct nature of its constituent parts: two oleic acid chains and a neopentyl glycol core.

This technical guide provides an in-depth analysis of the biodegradability of this compound, synthesizing data from standardized testing protocols, enzymatic studies, and regulatory assessments. We will explore the causal mechanisms behind its degradation, the influence of its unique chemical structure, and the ultimate environmental fate of its components, offering field-proven insights for its application and evaluation.

The Principle of Ester Biodegradation: A Two-Stage Process

The biodegradation of any ester, including NPGDO, is not a monolithic event. It proceeds via a well-established two-stage pathway, initiated by enzymatic action. Understanding this sequence is fundamental to interpreting biodegradability data.

-

Stage 1: Enzymatic Hydrolysis. The primary and rate-limiting step is the cleavage of the ester bonds. This reaction is catalyzed by hydrolytic enzymes, specifically lipases and esterases, which are ubiquitous in microbial communities. These enzymes break the ester linkage, releasing the parent alcohol and the fatty acid constituents. In the case of NPGDO, this results in the formation of one molecule of neopentyl glycol and two molecules of oleic acid.

-

Stage 2: Mineralization of Components. Following hydrolysis, the released components are individually metabolized by microorganisms. The fatty acids and the alcohol are used as carbon sources to support microbial growth and respiration. The ultimate end-products of this aerobic metabolism are carbon dioxide (CO₂), water (H₂O), and new microbial biomass. The rate and extent to which this second stage occurs depend entirely on the biodegradability of the individual components.

Analyzing the Components: A Tale of Two Moieties

The overall biodegradability of this compound is a composite of the fates of its hydrolytic products. While one is readily consumed by microorganisms, the other displays significant recalcitrance.

The Fatty Acid Moiety: Oleic Acid

Oleic acid (cis-9-octadecenoic acid) is a common, naturally occurring monounsaturated fatty acid. Its biodegradation pathway is well-documented and efficient. Microorganisms readily metabolize oleic acid through the β-oxidation pathway , a core metabolic process that sequentially shortens the fatty acid chain to produce acetyl-CoA, which then enters the citric acid cycle for energy production. This process leads to the rapid and complete mineralization of the oleic acid molecules.

The Alcohol Moiety: Neopentyl Glycol

The alcohol component, neopentyl glycol (NPG), also known as 2,2-dimethyl-1,3-propanediol, presents a significant challenge to microbial degradation.[4] Its structure features a quaternary carbon atom, which creates considerable steric hindrance. This molecular arrangement makes it resistant to the enzymatic attacks that typically initiate the degradation of simpler alcohols.

This resistance to rapid degradation is a key factor influencing the overall environmental profile of any ester synthesized with a neopentyl glycol core.

Overall Biodegradability of this compound

Despite the recalcitrance of its neopentyl glycol core, product technical data sheets for this compound state that it is biodegradable. One supplier specifies that the substance "proves to be biodegradable according to the European 21 days and EPA 28 days biodegradability tests."[5]

This can be understood by considering the kinetics of the two-stage degradation process. The initial, rapid hydrolysis of the ester bonds and the subsequent, swift mineralization of the two oleic acid chains account for a significant portion of the molecule's mass. This initial degradation is often sufficient for the substance to be classified as biodegradable under standard test conditions, even if the neopentyl glycol portion degrades more slowly or incompletely within the 28-day test window.

The overall assessment hinges on the definition and criteria of the specific test employed. For a substance to be classified as "readily biodegradable" under the stringent OECD 301 guidelines, it must achieve a high percentage of mineralization (e.g., >60% of its theoretical CO₂ production) within a 10-day window during the 28-day test. Given that neopentyl glycol itself does not meet this standard, it is unlikely that NPGDO would be classified as readily biodegradable. However, it can still be considered inherently biodegradable, meaning it has the potential to degrade in the environment, albeit at a slower rate.

Standardized Testing Methodologies: The OECD 301 Guidelines

To provide a framework for assessing biodegradability, the Organisation for Economic Co-operation and Development (OECD) has established a series of internationally recognized test guidelines. The OECD 301 series, "Ready Biodegradability," is the gold standard for screening chemicals.[6][7][8] These tests measure the ultimate biodegradation (mineralization to CO₂) of a substance in an aerobic aqueous medium over 28 days.[8]

Key Principles of OECD 301 Tests

-

Inoculum: A mixed population of microorganisms, typically sourced from the activated sludge of a domestic wastewater treatment plant, is used.[8]

-

Test Conditions: The test substance is introduced as the sole carbon source in a mineral medium and incubated under aerobic conditions in the dark to prevent photodegradation.[8]

-

Duration: The standard test duration is 28 days.

-

Pass Criteria: For a substance to be classified as "readily biodegradable," it must reach a pass level of >60% biodegradation (for CO₂ evolution or oxygen demand tests) or >70% (for DOC removal tests) within a 10-day window.[5] The 10-day window begins when 10% biodegradation is reached.[5]

Experimental Protocol Example: OECD 301B (CO₂ Evolution Test)

This is one of the most common methods for testing the ready biodegradability of water-insoluble substances like NPGDO.

Objective: To determine the amount of CO₂ produced from the ultimate aerobic biodegradation of the test substance.

Methodology:

-

Preparation of Mineral Medium: A basal mineral salt medium is prepared containing essential nutrients (e.g., potassium, magnesium, calcium, iron salts) in purified water.

-

Inoculum Preparation: Activated sludge from a domestic sewage treatment plant is collected, homogenized, and aerated. It is often washed and resuspended in the mineral medium to reduce the background CO₂ production (the "blank" reading).

-

Test Flask Setup:

-

Test Vessels (Duplicate/Triplicate): A known concentration of this compound (e.g., 10-20 mg/L of Total Organic Carbon) is added to flasks containing the inoculated mineral medium.

-

Inoculum Blank Vessels (Duplicate): Contain only the inoculated mineral medium to measure the endogenous respiration of the microorganisms.

-

Reference Control Vessel: A readily biodegradable substance (e.g., sodium benzoate) is tested in parallel to verify the viability and activity of the inoculum.

-

Toxicity Control Vessel: Contains both the test substance and the reference substance to check for any inhibitory effects of the test material on the microbial population.

-

-

Incubation: The flasks are incubated at a constant temperature (e.g., 20-25°C) in the dark for 28 days. A stream of CO₂-free air is passed through the flasks to maintain aerobic conditions.

-

CO₂ Trapping and Measurement: The effluent air from each flask is bubbled through a series of traps containing a known concentration of barium hydroxide (Ba(OH)₂) or sodium hydroxide (NaOH). The CO₂ produced reacts to form a precipitate (BaCO₃) or sodium carbonate (Na₂CO₃).

-

Quantification: Periodically (e.g., every 2-3 days), the amount of CO₂ trapped is quantified by titrating the remaining hydroxide in the traps with a standardized acid.

-

Calculation of Biodegradation: The cumulative amount of CO₂ produced from the test substance (corrected for the blank) is calculated and expressed as a percentage of its theoretical maximum CO₂ production (ThCO₂), which is determined from the elemental composition of NPGDO.

| Parameter | Description |

| Test Guideline | OECD 301B: Ready Biodegradability – CO₂ Evolution Test |

| Test Substance | This compound (C₄₁H₇₆O₄) |

| Inoculum | Activated sludge from a domestic wastewater treatment plant |

| Test Duration | 28 days |

| Endpoint Measured | Cumulative CO₂ production |

| ThCO₂ Calculation | Based on the molecular formula: C₄₁H₇₆O₄ + 58O₂ → 41CO₂ + 38H₂O |

| Pass Level | > 60% of ThCO₂ achieved within a 10-day window |

Table 1: Summary of a typical OECD 301B test setup for this compound.

Visualizing the Biodegradation Process

The logical flow of the biodegradation assessment and the molecular pathway can be represented visually.

Caption: Workflow for assessing the ready biodegradability of NPGDO.

Caption: Two-stage biodegradation pathway of this compound.

Implications for Drug Development Professionals

The unique biodegradability profile of NPGDO has important implications for its use in pharmaceutical applications.

-

Excipient Formulation: When used as an excipient in oral or topical formulations, the ester's stability is a key feature.[3] Its inherent biodegradability ensures that, upon entering wastewater systems after use, it will not persist indefinitely. The rapid degradation of the oleic acid portion is particularly favorable.

-

Controlled-Release Systems: For drug delivery, biodegradable polymers and esters are used to create matrices that release an active pharmaceutical ingredient (API) as the matrix degrades. The degradation rate is a critical parameter for controlling the release kinetics. The relatively slow and complex degradation profile of an ester based on neopentyl glycol could potentially be exploited to design slow-release formulations. The initial hydrolysis would release the drug, but the slower degradation of the NPG backbone might modulate the overall erosion and release profile.

-

Safety and Biocompatibility: The hydrolysis products are of primary concern for biocompatibility. Oleic acid is a common dietary fatty acid and is generally considered safe. Neopentyl glycol exhibits low acute toxicity.[4] However, its slower clearance and metabolic pathway must be considered in any safety assessment for an in-vivo application, especially for parenteral drug delivery systems where direct systemic exposure occurs.

Conclusion

The biodegradability of this compound is a nuanced subject, dictated by its hybrid chemical structure. The molecule undergoes a two-stage degradation process initiated by enzymatic hydrolysis. The resulting oleic acid components are readily and rapidly mineralized via β-oxidation. In contrast, the neopentyl glycol core is classified as not readily biodegradable due to the steric hindrance of its quaternary carbon structure, which resists rapid microbial attack.

Consequently, while NPGDO is considered biodegradable and can meet the criteria for this classification in standard tests, it is unlikely to be classified as readily biodegradable under the stringent OECD 301 guidelines. For researchers and drug development professionals, this profile is critical. It signifies a substance that will not persist indefinitely in the environment but whose degradation kinetics, particularly the slower fate of the neopentyl glycol moiety, must be carefully considered in the design of advanced formulations and in the comprehensive evaluation of product safety and environmental impact.

References

- 1. Neopentyl glycol as an alternative solvent for the chemical recycling of complex PET waste - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 2. Neopentyl glycol - Wikipedia [en.wikipedia.org]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. Smart Oil [smart-oil.com]

- 5. Stereoselective Enzymatic Reduction of 1,4-Diaryl-1,4-Diones to the Corresponding Diols Employing Alcohol Dehydrogenases | MDPI [mdpi.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. cir-safety.org [cir-safety.org]

- 8. WO2014087184A1 - Neopentyl glycol fermentative production by a recombinant microorganism - Google Patents [patents.google.com]

The Solubility of Neopentyl Glycol Dioleate in Organic Solvents: An In-depth Technical Guide

Introduction: Understanding the Significance of Neopentyl Glycol Dioleate and its Solubility

This compound (NPGDO) is a synthetic ester that has garnered significant interest across various industries, including cosmetics, lubricants, and drug formulation.[1] Its unique molecular structure, characterized by a central neopentyl glycol core esterified with two oleic acid chains, imparts a range of desirable properties such as excellent thermal and oxidative stability, high lubricity, and biodegradability.[1] The long, non-polar oleate chains combined with the ester functional groups create a molecule with a distinct solubility profile that is critical to its application and performance.

For researchers, scientists, and drug development professionals, a comprehensive understanding of NPGDO's solubility in organic solvents is paramount. In cosmetic and topical pharmaceutical formulations, solubility dictates the aesthetic feel, stability, and delivery of active ingredients. In the lubricant industry, the solubility of NPGDO in base oils and with various additives is crucial for creating stable and effective formulations. This guide provides a detailed exploration of the solubility of this compound, grounded in both theoretical principles and practical insights, to empower professionals in their formulation and research endeavors.

Theoretical Principles of Solubility: A Molecular Perspective

The solubility of a substance is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent molecules. To comprehend the solubility of this compound, we must first examine its molecular structure.

NPGDO is a large, predominantly non-polar molecule. The two long oleic acid chains are hydrocarbons, making them hydrophobic and readily interacting with non-polar solvents through van der Waals forces. The central neopentyl glycol core and the two ester linkages introduce a degree of polarity to the molecule. However, the sheer size of the non-polar oleate "tails" dominates the overall character of the molecule, rendering it largely lipophilic.

This is in stark contrast to its precursor, neopentyl glycol (NPG), a diol that is highly soluble in polar solvents like water, ethanol, and acetone due to its ability to form hydrogen bonds.[2] The esterification process effectively masks the polar hydroxyl groups of NPG with the non-polar oleic acid chains, dramatically shifting its solubility from hydrophilic to lipophilic.

Therefore, this compound is expected to be readily soluble in non-polar and moderately polar organic solvents that can effectively solvate its long hydrocarbon chains. Conversely, its solubility in highly polar solvents, particularly those with strong hydrogen-bonding networks like water, is negligible.

Solubility Profile of this compound

While precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively published in publicly available literature, a comprehensive qualitative profile can be constructed from technical data sheets, supplier information, and an understanding of its chemical nature. The following table summarizes the expected solubility of this compound in various classes of organic solvents.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Alkanes (Non-polar) | Hexane, Heptane, Mineral Oil | Soluble / Miscible | The non-polar nature of both NPGDO's oleate chains and alkane solvents allows for strong van der Waals interactions, leading to good solubility.[1] |

| Aromatic Hydrocarbons (Non-polar) | Toluene, Xylene | Soluble / Miscible | Similar to alkanes, the non-polar aromatic rings interact favorably with the hydrocarbon chains of NPGDO. |

| Alcohols (Polar, Protic) | Ethanol, Methanol, Isopropanol | Soluble / Miscible | While alcohols are polar, the alkyl portion of the alcohol molecules can interact with the oleate chains of NPGDO. The ester groups of NPGDO can also act as hydrogen bond acceptors with the hydroxyl groups of the alcohols.[1] |

| Ketones (Polar, Aprotic) | Acetone, Methyl Ethyl Ketone | Likely Soluble | The polarity of the ketone's carbonyl group can interact with the ester linkages of NPGDO, and the alkyl groups of the ketone can solvate the oleate chains. |

| Esters (Polar, Aprotic) | Ethyl Acetate, Butyl Acetate | Soluble / Miscible | As esters themselves, they share similar intermolecular forces with NPGDO, leading to high compatibility and solubility. |

| Ethers (Moderately Polar, Aprotic) | Diethyl Ether, Tetrahydrofuran (THF) | Likely Soluble | The moderate polarity and ability of ethers to solvate large organic molecules suggest good solubility. |

| Chlorinated Solvents (Non-polar/Moderately Polar) | Dichloromethane, Chloroform | Likely Soluble | These solvents are effective at dissolving a wide range of organic compounds, including large esters. |

| Water (Highly Polar, Protic) | Water | Insoluble | The large, non-polar oleate chains cannot overcome the strong hydrogen-bonding network of water, making NPGDO immiscible with water.[1] |

Experimental Protocol for Determining Solubility

For applications requiring precise solubility data, experimental determination is necessary. The following protocol outlines a standard laboratory procedure for quantitatively determining the solubility of this compound in an organic solvent using the isothermal shake-flask method.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled orbital shaker or water bath

-

Glass vials with PTFE-lined screw caps (e.g., 20 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.45 µm)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph (HPLC) with a suitable detector.

-

Rotary evaporator or vacuum oven

Step-by-Step Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The exact amount should be enough to ensure a solid phase remains after equilibrium is reached.

-

Accurately pipette a known volume (e.g., 10 mL) of the chosen organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Visual confirmation of a stable excess of the solute should be made.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 4 hours to allow the undissolved NPGDO to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a PTFE filter to remove any undissolved particles.

-

Dilute the filtered sample to a suitable concentration with the same organic solvent for analysis.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-calibrated GC-FID or HPLC method to determine the concentration of this compound.

-

Alternatively, for a gravimetric determination, a known volume of the filtered supernatant can be transferred to a pre-weighed container, and the solvent can be carefully evaporated using a rotary evaporator or vacuum oven. The mass of the remaining NPGDO is then determined.

-

-

Calculation of Solubility:

-

Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the concentration determined in the analysis and the volume of the sample taken.

-

Experimental Workflow Diagram

Caption: A flowchart illustrating the isothermal shake-flask method for determining solubility.

Practical Applications and Solvent Selection

The solubility of this compound is a key factor in its successful application in various formulations.

-

Cosmetics and Personal Care: In skincare and cosmetic products, NPGDO functions as an emollient and skin-conditioning agent.[1] Its solubility in other cosmetic esters, oils, and silicones allows for the creation of elegant and stable emulsions with a desirable skin feel. When formulating, it is important to consider the polarity of the entire oil phase to ensure NPGDO remains solubilized.

-

Lubricants: As a biodegradable lubricant base oil or additive, NPGDO's solubility in mineral oils and other synthetic base stocks is critical.[1] Miscibility ensures a homogeneous lubricant that provides consistent performance. Incompatibility can lead to phase separation, additive dropout, and ultimately, lubricant failure.

-

Drug Development: For topical and transdermal drug delivery systems, NPGDO can act as a vehicle or penetration enhancer. Its ability to dissolve certain active pharmaceutical ingredients (APIs) while being compatible with other excipients is a significant advantage. The choice of co-solvents will depend on the desired final properties of the formulation, such as viscosity and skin permeation.

Solvent Selection Logic Diagram

Caption: A decision-making diagram for selecting appropriate solvents for NPGDO.

Conclusion

This compound is a versatile synthetic ester with a solubility profile dominated by its long, non-polar oleate chains. It is readily soluble in a wide range of non-polar and moderately polar organic solvents, including hydrocarbons, alcohols, and other esters, while being insoluble in water. This solubility behavior is fundamental to its performance in cosmetics, lubricants, and pharmaceutical applications. While quantitative solubility data remains sparse in the public domain, the theoretical principles and qualitative information presented in this guide, along with the detailed experimental protocol, provide researchers and formulators with the necessary knowledge to effectively utilize this compound in their work.

References

"molecular structure and properties of Neopentyl glycol dioleate"

An In-depth Technical Guide to the Molecular Structure and Properties of Neopentyl Glycol Dioleate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (NPGDO) is a high-performance synthetic diester engineered from the esterification of neopentyl glycol with oleic acid. Its unique molecular architecture, featuring a sterically hindered neopentyl core and two long, unsaturated oleoyl chains, imparts a combination of desirable properties including exceptional thermal and hydrolytic stability, a high viscosity index, excellent lubricity, and biodegradability. These characteristics have established NPGDO as a critical component in advanced lubricant formulations, such as biodegradable hydraulic fluids and metalworking oils, as well as a premium emollient in the cosmetics and personal care industry. This guide provides a comprehensive technical overview of its molecular structure, the causal relationships between its structure and functional properties, synthesis methodologies, analytical characterization protocols, and key applications, intended for researchers, formulation scientists, and professionals in drug development.

The Architectural Foundation: Molecular Structure and its Implications

This compound, identified by CAS Number 42222-50-4, possesses the molecular formula C₄₁H₇₆O₄ and a molecular weight of approximately 633.0 g/mol .[1][2] Its IUPAC name is [2,2-dimethyl-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate.[1] The molecule's functionality is fundamentally derived from the synergy between its two constituent parts: the neopentyl glycol backbone and the oleic acid side chains.

-

The Neopentyl Glycol Core: The central component is 2,2-dimethyl-1,3-propanediol, commonly known as neopentyl glycol (NPG). The defining feature of this diol is the presence of a quaternary carbon atom at the C2 position, to which two methyl groups and two -CH₂OH groups are attached. This arrangement creates significant steric hindrance around the ester linkages once formed. This steric shielding is the primary reason for NPGDO's remarkable resistance to hydrolysis and thermal degradation, as it physically obstructs the approach of water or other reactive species to the vulnerable ester bonds.[3][4] This inherent stability is a key differentiator from linear ester counterparts.[4]

-

The Oleic Acid Chains: The two hydroxyl groups of NPG are esterified with oleic acid, a monounsaturated omega-9 fatty acid. These long C18 chains are responsible for the molecule's excellent lubricity, low volatility, and liquid state at a wide range of temperatures.[5] The cis-double bond at the C9 position introduces a kink in the fatty acid chains, preventing them from packing tightly. This disruption of crystalline structure is crucial for maintaining fluidity at low temperatures, resulting in a very low pour point.[6]

Caption: Molecular structure of this compound.

Physicochemical Properties

NPGDO is typically a clear, colorless to yellowish liquid.[5][7] Its physical and chemical properties are a direct consequence of its molecular structure, making it highly versatile. The data below represents typical specifications, though values can be adjusted based on the manufacturing process and desired purity.[7]

| Property | Typical Value | Significance | Reference(s) |

| Appearance | Clear yellowish liquid | Visual quality control | [8][9] |

| Density @ 25°C | 0.895 - 0.905 g/cm³ | Formulation weight/volume calculations | [8][9] |

| Kinematic Viscosity @ 40°C | 20 - 30 cSt (mm²/s) | Defines fluid flow; ISO 22 grade | [7][9][10] |

| Kinematic Viscosity @ 100°C | 6 - 7 cSt (mm²/s) | Performance at high temperatures | [7] |

| Viscosity Index | ≥ 190 | Excellent viscosity stability over a wide temperature range | [7] |

| Flash Point (C.O.C.) | ≥ 270°C | High safety margin for high-temperature applications | [7][8][9] |

| Pour Point | ≤ -24°C to -44°C | Superior performance in cold environments | [6][7] |

| Acid Value | ≤ 1.0 mg KOH/g | Indicates low levels of residual free fatty acids; high purity | [8][9][10] |

| Saponification Value | 175 - 185 mg KOH/g | Used for quality control and to calculate average molecular weight | [8][9] |

| Iodine Value | 80 - 88 g I₂/100g | Measures the degree of unsaturation from oleic acid | [8][9] |

| Solubility | Insoluble in water; Soluble in organic solvents and mineral oils | Dictates compatibility in formulations | [5] |

Synthesis and Purification

The industrial synthesis of NPGDO is predominantly achieved through the direct esterification of neopentyl glycol with oleic acid. This reaction is an equilibrium process, and therefore requires the removal of water, a byproduct, to drive the reaction to completion.

Caption: General workflow for the synthesis of NPGDO.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative procedure for synthesizing NPGDO.

-

Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser.

-

Charging Reactants: Charge the flask with neopentyl glycol and oleic acid in a 1:2 molar ratio.[4][6] Toluene can be added as an azeotropic solvent to facilitate water removal.[11]

-

Catalyst Addition: Add an acid catalyst, such as sulfuric acid (1-2% by weight of the fatty acid) or p-toluenesulfonic acid, to the mixture.[4][6]

-

Esterification Reaction: Heat the mixture to 130-150°C with continuous stirring. The reaction progress is monitored by collecting the water byproduct in the Dean-Stark trap. The reaction is typically complete within 4-5 hours when the theoretical amount of water has been collected.[4][6]

-

Neutralization: Cool the reaction mixture. If an acid catalyst was used, wash the crude product with a dilute sodium bicarbonate solution, followed by water, to neutralize and remove the catalyst.

-

Purification: Dry the organic layer over anhydrous sodium sulfate.[11] For high purity, remove the solvent under reduced pressure. Further purification can be achieved via vacuum distillation to remove any unreacted starting materials or monoester byproducts.[11]

Analytical Characterization for Quality Assurance

Confirming the identity, purity, and structure of the synthesized NPGDO is critical. A multi-technique approach ensures a comprehensive validation.

Caption: Logical workflow for the analytical validation of NPGDO.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To confirm the formation of the ester functional group and the consumption of the alcohol and carboxylic acid starting materials.

-

Methodology: Acquire the IR spectrum of a thin film of the purified NPGDO sample using an FTIR spectrometer.

-

Interpretation: A successful synthesis is confirmed by the presence of a strong, characteristic absorption band for the ester carbonyl (C=O) stretch between 1735-1740 cm⁻¹.[4] Crucially, the absence of a broad absorption band in the 3200-3500 cm⁻¹ region indicates the complete reaction of the hydroxyl (-OH) groups of neopentyl glycol.[4]

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To provide definitive structural elucidation of the NPGDO molecule.

-

Methodology: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.

-

Interpretation:

-

¹H NMR: The formation of the ester is confirmed by a signal around 3.88 ppm, corresponding to the methylene protons (-CH₂OOR) of the neopentyl glycol backbone adjacent to the ester oxygen.[6] Signals around 5.38 ppm represent the vinyl protons (-CH=CH-) of the oleic acid chains.[6] The integration of these signals should correspond to the theoretical proton ratios.

-

¹³C NMR: The spectrum will show characteristic signals for the ester carbonyl carbon, the olefinic carbons, and the unique carbons of the sterically hindered neopentyl core, providing a complete carbon skeleton map.[4]

-

Applications Driven by Molecular Design

The unique properties of NPGDO make it a high-value ingredient in diverse fields, from heavy industry to high-end cosmetics.

-

High-Performance Lubricants: NPGDO is an ideal base stock for formulating biodegradable hydraulic oils, metalworking fluids, and engine oils.[7][10][12] Its high viscosity index ensures stable lubrication across a wide range of operating temperatures, while its excellent thermal stability prevents breakdown under stress.[4][5] Its biodegradability makes it an environmentally friendlier alternative to traditional mineral oil-based lubricants.[7][12]

-

Cosmetics and Personal Care: In cosmetic formulations, NPGDO functions as a non-greasy emollient and skin-conditioning agent.[12][13] It imparts a smooth, velvety feel to lotions, creams, and sunscreens, enhancing the spreadability of the product.[13][14] Its lightweight nature forms a protective barrier on the skin that helps prevent moisture loss, maintaining skin suppleness without an oily residue.[13][15] It is often used as a superior alternative to silicone oils.[16]

Safety and Toxicology Profile

This compound is characterized by a favorable safety profile.

-

Toxicity: It is considered non-toxic and exhibits low potential for skin irritation.[12] Aggregated GHS data from multiple suppliers indicates that the substance does not meet the criteria for hazard classification.[1][17]

-

Environmental Profile: A key advantage of NPGDO, particularly in lubricant applications, is its high biodegradability.[5][12] This reduces its environmental persistence compared to conventional hydrocarbon-based oils.

-

Handling: Standard chemical handling practices, such as wearing gloves and eye protection, are recommended. It should be stored in a cool, dry place away from strong oxidizing agents to ensure stability.[5]

Conclusion

This compound stands as a prime example of rational molecular design, where a specific architecture is engineered to deliver a suite of high-performance characteristics. The sterically hindered neopentyl core provides a foundation of exceptional thermal and hydrolytic stability, while the long oleic acid chains bestow lubricity, fluidity, and a desirable sensory profile. This powerful combination makes NPGDO a versatile and effective ingredient, enabling the development of advanced, reliable, and environmentally conscious products in both industrial and consumer-facing sectors. Its continued application is a testament to the value of understanding and leveraging fundamental structure-property relationships in materials science.

References

- 1. This compound | C41H76O4 | CID 22833335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. 2,2-Dimethylpropane-1,3-diyl 2-ethylhexanoate | 28510-23-8 | Benchchem [benchchem.com]

- 4. This compound | 42222-50-4 | Benchchem [benchchem.com]

- 5. This compound Manufacturer,Supplier,Exporter [mohiniorganics.in]

- 6. researchgate.net [researchgate.net]

- 7. Neopentylglycol Dioleate_山东瑞捷新材料_山东瑞捷新材料 [lcruijie.com]

- 8. scribd.com [scribd.com]

- 9. parchem.com [parchem.com]

- 10. Smart Oil [smart-oil.com]

- 11. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 12. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 13. specialchem.com [specialchem.com]

- 14. jiuanchemical.com [jiuanchemical.com]

- 15. nbinno.com [nbinno.com]

- 16. haihangchem.com [haihangchem.com]

- 17. This compound, 42222-50-4 [thegoodscentscompany.com]

Introduction: The Molecular Blueprint of a High-Performance Biolubricant

An In-depth Technical Guide to the Spectroscopic Analysis of Neopentyl Glycol Dioleate

This compound (NPGDO) stands as a premier synthetic ester, engineered for demanding applications ranging from biodegradable lubricants and hydraulic fluids to metalworking oils and cosmetic emollients.[1][2][3] Its molecular architecture, born from the esterification of neopentyl glycol with two oleic acid chains, bestows a unique combination of high thermal and oxidative stability, a low pour point, and excellent lubricity.[4][5]

For researchers and quality control professionals, verifying the precise molecular structure and ensuring the purity of NPGDO is paramount. The successful conversion of neopentyl glycol and oleic acid into the target diester, with minimal residual starting materials or byproduct formation, is the critical determinant of its performance. This guide provides a comprehensive, field-proven framework for the spectroscopic analysis of NPGDO, focusing on the core techniques of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Integrated Analytical Workflow

A comprehensive quality assessment of NPGDO relies not on a single technique, but on the synergistic integration of multiple spectroscopic methods. Each method provides a unique piece of the structural puzzle. The following workflow illustrates a logical and efficient approach to confirming the identity, structure, and purity of a synthesized NPGDO sample.

Caption: A typical workflow for the synthesis and quality control of NPGDO.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirming Functional Group Transformation

Principle & Purpose

FT-IR spectroscopy is the first-line technique for rapidly verifying the success of the esterification reaction. Its power lies in identifying the characteristic vibrational frequencies of functional groups. For NPGDO synthesis, the core objective is to confirm the appearance of the ester group and the simultaneous disappearance of the hydroxyl (–OH) and carboxylic acid (–COOH) groups from the starting materials.

Experimental Protocol

Given that NPGDO is a liquid at room temperature, the simplest and most effective method is Attenuated Total Reflectance (ATR) or analysis as a neat thin film.[6][7]

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal or salt plates (e.g., NaCl). This is a critical self-validating step to subtract atmospheric H₂O and CO₂ signals from the sample spectrum.[7]

-

Sample Application: Place a single drop of the purified NPGDO sample directly onto the ATR crystal or between two salt plates.[7]

-

Spectrum Acquisition: Acquire the spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹. Co-adding 16 to 32 scans is standard practice to improve the signal-to-noise ratio.[7]

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Data Interpretation

A successful NPGDO synthesis is confirmed by two key spectral features:

-

Presence of a Strong Ester Carbonyl (C=O) Peak: A very strong and sharp absorption band will appear in the region of 1740-1735 cm⁻¹ .[4] This peak is the definitive marker for the newly formed ester linkage. Studies have reported this peak specifically at 1738 cm⁻¹.[6]

-

Absence of Reactant Functional Groups:

-

Hydroxyl (O-H) Group: The complete consumption of neopentyl glycol is verified by the disappearance of the broad absorption band typically found between 3500-3200 cm⁻¹ .[4]

-

Carboxylic Acid (O-H) Group: The absence of unreacted oleic acid is confirmed by the lack of the very broad O-H stretch that overlaps the C-H region from approximately 3300-2500 cm⁻¹.

-

| Feature | Expected Wavenumber (cm⁻¹) | Interpretation |

| Ester C=O Stretch | 1740 - 1735 | Present: Confirms successful formation of the ester functional group.[4] |

| Alcohol O-H Stretch | 3500 - 3200 | Absent: Confirms complete reaction of neopentyl glycol's hydroxyl groups.[4] |

| Alkene =C-H Stretch | ~3005 | Present: Confirms the presence of the oleic acid double bond. |

| Alkyl C-H Stretch | 2925 & 2855 | Present: Corresponds to the long alkyl chains of the oleate moieties. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

While FT-IR confirms the functional groups, NMR provides the detailed atomic-level map to confirm the precise connectivity of the NPGDO molecule. Both ¹H (proton) and ¹³C (carbon) NMR are employed for an unambiguous structural assignment.[8]

Experimental Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of the NPGDO sample in 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), inside a 5 mm NMR tube. CDCl₃ is an excellent choice due to its ability to dissolve the non-polar ester and its single residual solvent peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.[7]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard, which is defined as 0 ppm. This provides a stable reference point for all other chemical shifts.[7]

-

Spectrum Acquisition: Acquire the ¹H and ¹³C spectra on a high-resolution NMR spectrometer. Standard pulse programs are sufficient. For ¹³C NMR, a greater number of scans will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Data Interpretation: ¹H-NMR Spectrum

The ¹H-NMR spectrum provides information on the different proton environments. The integration of the peaks (the area under the signal) is proportional to the number of protons giving rise to that signal, serving as a powerful validation tool.

-

Olefinic Protons (–CH=CH–): A multiplet signal appears in the downfield region around 5.38 ppm .[8] This signal is characteristic of the two protons on the double bond within each oleate chain.

-

Ester Methylene Protons (–CH₂–O–C=O): A sharp singlet appears around 3.88 ppm .[8] This signal corresponds to the four protons of the two methylene groups of the neopentyl glycol core. Their downfield shift compared to a standard alkane is a direct result of the deshielding effect from the adjacent electron-withdrawing ester oxygen atoms.

-

Allylic and Acyl Protons (–CH₂–C=C and –CH₂–C=O): Multiplets between 2.30 ppm and 2.00 ppm correspond to the methylene groups adjacent to the double bonds (allylic) and the ester carbonyl group.

-

Alkyl Chain Protons (–(CH₂)n–): A large, complex signal envelope typically resides between 1.60 ppm and 1.25 ppm , representing the bulk of the methylene protons in the long oleate chains.

-

Terminal Methyl Protons (–CH₃): A triplet around 0.88 ppm signifies the terminal methyl groups of the two oleate chains.

-

Neopentyl Methyl Protons (C–(CH₃)₂): A singlet around 0.95 ppm corresponds to the six protons of the two methyl groups on the central quaternary carbon of the neopentyl core.

Data Interpretation: ¹³C-NMR Spectrum

The ¹³C-NMR spectrum provides a count of the unique carbon environments in the molecule.

-

Ester Carbonyl Carbon (C=O): A distinct signal in the far downfield region, reported at 173.8 ppm [8] or 173.71 ppm [6], is the unambiguous signature of the ester carbonyl carbon.

-

Olefinic Carbons (–C=C–): Two signals in the range of 129.7-130.0 ppm confirm the presence of the alkene carbons in the oleate chains.[8]

-

Ester Methylene Carbon (–CH₂–O–): The methylene carbons of the neopentyl core, now attached to the ester oxygen, appear around 69.0 ppm .[8]

-

Quaternary Neopentyl Carbon (–C(CH₃)₂–): The central carbon of the neopentyl group gives a signal around 35-40 ppm.

-

Alkyl Chain Carbons: A series of signals between 22-34 ppm represent the various carbons of the long alkyl chains.

| ¹H NMR Signal Description | Chemical Shift (δ) ppm | ¹³C NMR Signal Description | Chemical Shift (δ) ppm |

| Olefinic (–CH=CH–) | ~ 5.38 | Ester Carbonyl (C=O) | ~ 173.8 |

| Ester Methylene (–CH₂O–) | ~ 3.88 | Olefinic (–C=C–) | 129.7 - 130.0 |

| Acyl Methylene (–CH₂CO–) | ~ 2.30 | Ester Methylene (–CH₂O–) | ~ 69.0 |

| Allylic Methylene (–CH₂C=C–) | ~ 2.01 | Alkyl Chain (–CH₂–) | 22 - 34 |

| Bulk Methylene (–(CH₂)n–) | 1.25 - 1.60 | Quaternary Neopentyl (–C(CH₃)₂) | ~ 38.7 |

| Neopentyl Methyl (–C(CH₃)₂) | ~ 0.95 | Neopentyl Methyl (–C(CH₃)₂) | ~ 21.9 |

| Terminal Methyl (–CH₂CH₃) | ~ 0.88 | Terminal Methyl (–CH₃) | ~ 14.1 |

| Note: Specific chemical shifts can vary slightly based on solvent and spectrometer frequency. Data compiled from multiple sources.[6][8] |

Mass Spectrometry (MS): Absolute Molecular Weight Confirmation

Principle & Purpose

Mass spectrometry is the ultimate arbiter of molecular weight. It provides an exact mass of the molecule, confirming its elemental composition. For NPGDO (C₄₁H₇₆O₄), this technique verifies that the correct number of oleic acid molecules have been attached to the neopentyl glycol core. It is also highly sensitive for detecting impurities.

Experimental Protocol

A common and effective approach is Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

-

Sample Preparation: Prepare a dilute solution of NPGDO in a suitable solvent like methanol or acetonitrile.

-

Sample Introduction: Inject the sample into the LC system, which separates the components of the mixture before they enter the mass spectrometer. This step is crucial for separating NPGDO from any unreacted starting materials or side products.

-

Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to ionize the NPGDO molecule without causing significant fragmentation.

-

Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion.

Data Interpretation

The primary goal is to locate the molecular ion peak.

-

Molecular Formula: C₄₁H₇₆O₄

-

Molecular Weight: 633.0 g/mol [9]

-

Expected Ion Peaks: In ESI, you would typically look for the protonated molecule [M+H]⁺ at m/z 634.0 or the sodiated adduct [M+Na]⁺ at m/z 656.0. High-resolution mass spectrometry can provide an exact mass measurement (e.g., 632.57436 Da for the monoisotopic mass), which can be used to confirm the elemental formula with high confidence.[9]

The LC-MS chromatogram can also be used to quantify purity by comparing the peak area of NPGDO to the areas of any impurity peaks.

Conclusion: A Triad of Spectroscopic Certainty